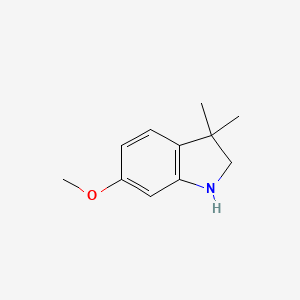

6-Methoxy-3,3-dimethylindoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Methoxy-3,3-dimethylindoline is a chemical compound that is part of a broader class of molecules known as indolines, which are heterocyclic structures containing a benzene ring fused to a five-membered nitrogen-containing ring. The methoxy group attached to the sixth position and the dimethyl groups at the third position are indicative of its potential for chemical modifications and biological activities. Although the provided papers do not directly discuss 6-Methoxy-3,3-dimethylindoline, they do provide insights into the chemical behavior and applications of structurally related compounds.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions. For instance, a series of indenopyrazoles, which share a similar indoline core, were synthesized from indanones and phenyl isothiocyanates in a two-step process . Another study describes the synthesis of morpholine derivatives, which, while not indolines, share the concept of ring formation and functionalization at specific positions on the ring . These syntheses often involve condensation reactions, ring closures, and the use of protecting groups to direct the formation of desired isomers.

Molecular Structure Analysis

The molecular structure of compounds related to 6-Methoxy-3,3-dimethylindoline is characterized by X-ray diffraction analysis, which provides detailed information about the arrangement of atoms in the crystal lattice . The crystal structure determination can reveal the presence of intermolecular hydrogen bonds, which are crucial for the stability and packing of the molecules in the solid state.

Chemical Reactions Analysis

Chemical reactions involving methoxy-indoline derivatives can lead to a variety of products depending on the reaction conditions and the functional groups present. For example, the reaction of chloro-nitroquinolines with dimethylamine resulted in both aminodehalogenation and nucleophilic substitution of the methoxy groups . These reactions are indicative of the reactivity of the methoxy group and the potential for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 6-Methoxy-3,3-dimethylindoline can be inferred from their behavior in biological systems and their stability under various conditions. For instance, the compound 6-MOQ exhibits strong fluorescence in a wide pH range, indicating its potential use as a fluorescent labeling reagent . The stability of these compounds against light and heat is also a significant property, as it suggests their suitability for long-term storage and use in various applications .

Wissenschaftliche Forschungsanwendungen

Application in Magnetic Resonance Spectroscopy

- NMR Spectroscopy for Isomeric Differentiation : The reaction of 3,3-dimethyl-1,2-dihydroisoquinolin-4(3H)-one with benzyl Grignard reagents produces derivatives where the signal of a 6-methoxy group experiences a large shift in proton magnetic resonance (NMR) spectra. This property is utilized to distinguish between isomeric derivatives, particularly for identifying the position of RO-substituents in complex molecules (Waigh, 1980).

Crystallography and Molecular Structure

- X-ray Crystallographic Analysis : The structure of 1,2-dimethyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol, a major alkaloid isolated from Hammada scoparia leaves and a derivative of 6-Methoxy-3,3-dimethylindoline, was determined using X-ray crystallography. The study helps in understanding the molecular structure and properties of such compounds (Jarraya et al., 2008).

Application in Alzheimer’s Disease Research

- Synthesis of Compounds for Alzheimer’s Treatment : Novel compounds synthesized for Alzheimer’s disease treatment involved reactions with derivatives of 6-methoxy-3,3-dimethylindoline. These compounds were analyzed using nuclear magnetic resonance and molecular modeling, showing potential as acetylcholinesterase inhibitors (Figueroa-Villar, 2017).

Applications in Organic Chemistry and Synthesis

- Synthesis of Quinoline Proton Sponges : The synthesis of new quinoline derivatives, including 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, involves reactions with 6-methoxy-3,3-dimethylindoline derivatives. These compounds are explored for their potential applications in organic synthesis and material science (Dyablo et al., 2015).

Pharmacological Applications

- Inhibition of Tubulin Polymerization : Methoxy-substituted 3-formyl-2-phenylindoles, related to 6-methoxy-3,3-dimethylindoline, have been studied for their ability to inhibit tubulin polymerization, a mechanism important in the development of cytostatic agents. These compounds have shown potential in disrupting microtubule assembly, which is significant in cancer research (Gastpar et al., 1998).

Application in Analytical Chemistry

- Fluorescent Labeling Agent : The compound 6-Methoxy-4-quinolone, derived from 6-methoxy-3,3-dimethylindoline, has been studied for its strong fluorescence and stability in a wide pH range, making it an excellent candidate for use as a fluorescent labeling reagent in biomedical analysis (Hirano et al., 2004).

Environmental Science Applications

- Pesticide Removal from Wastewater : Studies on the use of low-cost biosorbents for the removal of pesticides, including those with 6-methoxy groups, from wastewater highlight the environmental applications of 6-methoxy-3,3-dimethylindoline and its derivatives. Such research contributes to developing cost-effective methods for wastewater treatment (Boudesocque et al., 2008).

Safety and Hazards

Wirkmechanismus

Target of Action

6-Methoxy-3,3-dimethylindoline is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Mode of Action

Indole derivatives, in general, have been shown to interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

Indole derivatives have been implicated in a variety of biochemical pathways, particularly those involved in cell signaling and metabolism

Result of Action

Indole derivatives have been shown to exert various biological effects, including anti-cancer, anti-microbial, and anti-inflammatory activities

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of indole derivatives .

Eigenschaften

IUPAC Name |

6-methoxy-3,3-dimethyl-1,2-dihydroindole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-11(2)7-12-10-6-8(13-3)4-5-9(10)11/h4-6,12H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQGHVXBZKCKNPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=C1C=CC(=C2)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B3000983.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3000984.png)

![ethyl 2-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B3000985.png)

![1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenethylurea](/img/structure/B3000992.png)